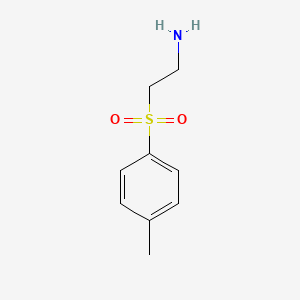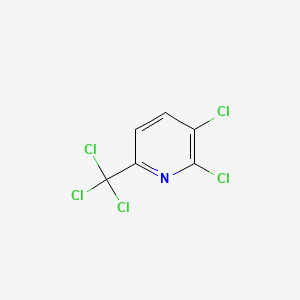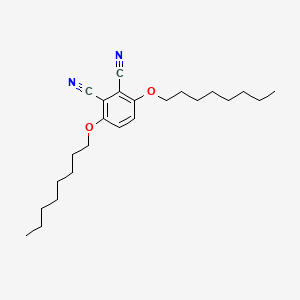
3,6-Dioctyloxyphthalonitrile
描述
3,6-Dioctyloxyphthalonitrile is an organic compound with the molecular formula C24H36N2O2. It is a derivative of phthalonitrile, where two octyloxy groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in the synthesis of phthalocyanines, which are important in various industrial and scientific fields due to their unique chemical properties.
作用机制
Target of Action
3,6-Dioctyloxyphthalonitrile is a chemical compound used in the synthesis of unsymmetrical phthalocyanines . Phthalocyanines are the primary targets of this compound. They are macrocyclic compounds with extensive applications in various fields such as photodynamic cancer therapy, catalysis, and photovoltaic cells .
Mode of Action
The compound interacts with its targets through a process known as random condensation . This process involves the reaction of this compound (component A) with 3,4,5,6-tetrachlorophthalonitrile (component B), resulting in the formation of unsymmetrical phthalocyanines of A3B, ABAB, and AABB types . The resulting phthalocyanines have unique spectral properties .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the synthesis of phthalocyanines . The compound undergoes a condensation reaction with 3,4,5,6-tetrachlorophthalonitrile, leading to the formation of unsymmetrical phthalocyanines . These phthalocyanines can then participate in various biochemical reactions, depending on their specific applications.
Result of Action
The primary result of the action of this compound is the formation of unsymmetrical phthalocyanines . These phthalocyanines have unique spectral properties and can be used in various applications, including photodynamic cancer therapy, catalysis, and photovoltaic cells .
生化分析
Biochemical Properties
3,6-Dioctyloxyphthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of phthalocyanines. Phthalocyanines are a group of macrocyclic compounds that have extensive applications in dyeing, photodynamic therapy, and as catalysts. The interaction of this compound with enzymes and proteins is primarily through its incorporation into larger molecular structures. For instance, it can react with enzymes that facilitate the formation of phthalocyanine rings, thereby influencing the overall yield and efficiency of these reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that it can influence cell signaling pathways and gene expression. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress responses and cellular metabolism. This compound may also impact cellular metabolism by altering the activity of enzymes involved in energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymes, thereby affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. The threshold for these toxic effects is still being determined, but it is clear that careful dosage control is necessary when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis and degradation of phthalocyanines. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion into various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through various targeting signals and post-translational modifications. The precise localization of this compound within cells can influence its interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dioctyloxyphthalonitrile can be synthesized through the etherification of 2,3-dicyanohydroquinone with octyl bromide in the presence of a base such as potassium carbonate (K2CO3) in refluxing acetone. The reaction typically yields around 50-60% over a period of 2.5 days .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
3,6-Dioctyloxyphthalonitrile primarily undergoes substitution reactions due to the presence of the octyloxy groups and cyano groups on the benzene ring. These reactions can lead to the formation of various phthalocyanine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Condensation Reactions: This compound can undergo condensation with other phthalonitriles to form unsymmetrical phthalocyanines.
Major Products
The major products formed from these reactions are various phthalocyanine derivatives, which can be symmetrical or unsymmetrical depending on the reactants used .
科学研究应用
3,6-Dioctyloxyphthalonitrile is extensively used in the synthesis of phthalocyanines, which have applications in:
Chemistry: Used as catalysts in various chemical reactions.
Biology: Employed in photodynamic therapy for cancer treatment.
Medicine: Utilized in the development of diagnostic agents.
相似化合物的比较
Similar Compounds
3,6-Didecyloxyphthalonitrile: Similar in structure but with decyloxy groups instead of octyloxy groups.
3,4,5,6-Tetrachlorophthalonitrile: Another phthalonitrile derivative used in the synthesis of unsymmetrical phthalocyanines.
Uniqueness
3,6-Dioctyloxyphthalonitrile is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in the synthesis of phthalocyanines with tailored properties for specific applications .
属性
IUPAC Name |
3,6-dioctoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-17-27-23-15-16-24(22(20-26)21(23)19-25)28-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPSCRTAALNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)OCCCCCCCC)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398972 | |
| Record name | 3,6-Dioctyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75942-39-1 | |
| Record name | 3,6-Dioctyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dioctyloxy-1,2-benzenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,6-Dioctyloxyphthalonitrile in materials science?
A: this compound serves as a crucial building block for synthesizing unsymmetrically substituted phthalocyanines. [, , ] These phthalocyanines are of great interest in materials science due to their unique optical and electronic properties, making them suitable for applications in organic electronics, sensors, and other advanced technologies.
Q2: How does the structure of phthalocyanines synthesized with this compound influence their organization in thin films?
A: Research indicates that the presence of this compound in the phthalocyanine structure, particularly when combined with 3,4,5,6-tetrachlorophthalonitrile fragments, significantly impacts the supramolecular organization of these molecules in both bulk state and thin films. [, , ] The specific arrangement of these substituents influences the molecules' ability to self-assemble into ordered structures, affecting their optical and electronic properties.
Q3: Can you elaborate on the properties and potential applications of Langmuir-Blodgett films created using this compound-derived phthalocyanines?
A: Langmuir-Blodgett films of phthalocyanines synthesized with this compound have been shown to possess interesting optical properties. [, ] These properties can be fine-tuned by adjusting the molecular structure, for instance, by incorporating different substituents on the phthalocyanine ring. This control over film properties makes them promising candidates for applications like optoelectronic devices and sensors.
Q4: Has this compound been used to create other macrocyclic structures besides phthalocyanines?
A: Yes, research demonstrates the use of this compound in synthesizing unsymmetrical porphyrazines. [] This highlights the versatility of this compound as a precursor for different types of macrocyclic structures, expanding the possibilities for designing novel materials with tailored properties.
Q5: Are there any studies investigating the fluorescence quenching properties of this compound-derived phthalocyanines?
A: Indeed, research has explored the fluorescence quenching of this compound-based phthalocyanines in the presence of fullerene C60. [] This quenching effect suggests the potential application of these compounds as sensitive sensors for detecting even minute quantities of fullerenes, which hold significance in various fields like nanotechnology and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


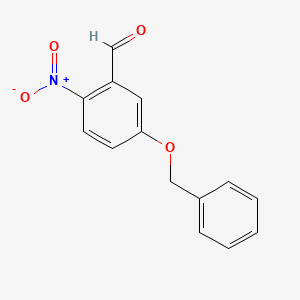
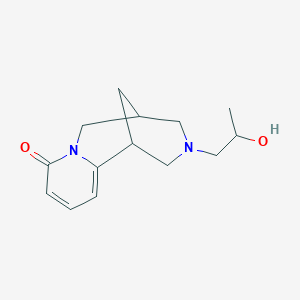
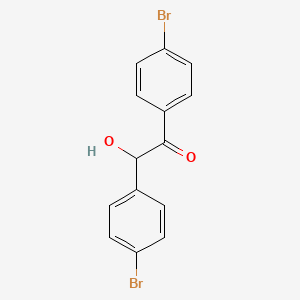

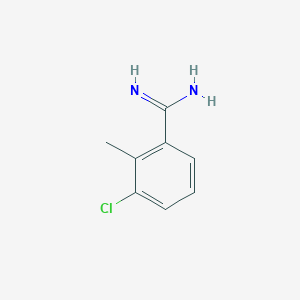
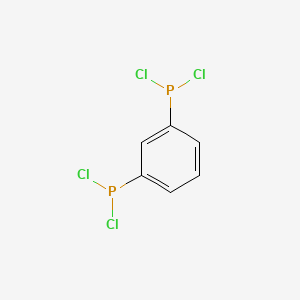
![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)

![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)
